molecular formula C18H14Cl2N2O4S B2969458 Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 941997-16-6

Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate

Katalognummer: B2969458
CAS-Nummer: 941997-16-6
Molekulargewicht: 425.28
InChI-Schlüssel: VCCIZSZXTLANRP-UZYVYHOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C18H14Cl2N2O4S and its molecular weight is 425.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Inhibitors for Aldose Reductase

Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate derivatives, part of the iminothiazolidin-4-one acetate family, have been synthesized and evaluated as potent and selective inhibitors of aldose reductase (ALR2). These compounds, specifically designed for their inhibitory activity, demonstrate potential as novel therapeutic agents for treating diabetic complications. Their synthesis involves cyclocondensation processes, and their effectiveness is highlighted by their IC50 values, with certain derivatives showing high potency. This research opens new avenues for the treatment of diabetes-related conditions by targeting aldose reductase, a key enzyme involved in the polyol pathway (Sher Ali et al., 2012).

Antimicrobial Activity of Benzothiazole Derivatives

The exploration of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol groups has led to the development of compounds with notable antimicrobial properties. By synthesizing these derivatives through various chemical reactions, researchers have created a series of compounds that show promise in combating microbial infections. The antibacterial and antifungal activities of these compounds underscore their potential in addressing antibiotic resistance and providing new pathways for antimicrobial drug development (V. I. Kelarev et al., 2000).

Antitumor Potential of Benzothiazoles

Benzothiazole derivatives have been identified as having potent and selective antitumor activities against various cancer cell lines, including breast, ovarian, colon, and renal cancers. The mechanism of action of these compounds is linked to their metabolic transformations within sensitive cell lines, with N-acetylation and oxidation playing significant roles. This line of research not only contributes to the understanding of benzothiazoles' antitumor mechanisms but also opens up possibilities for developing novel anticancer therapies (M. Chua et al., 1999).

Green Synthesis Routes Using CO2

The use of CO2 as a C1 feedstock in the synthesis of benzothiazoles represents an innovative and environmentally friendly approach to chemical synthesis. Through ionic liquid-catalyzed reactions, researchers have successfully created a series of benzothiazoles under mild conditions, demonstrating the potential of using CO2 in organic synthesis to produce S-containing compounds efficiently and sustainably (Xiang Gao et al., 2015).

Calcium Antagonistic Activity of Benzothiazoline Derivatives

Novel benzothiazoline compounds have been investigated for their Ca2+ antagonistic activity, revealing a promising avenue for the development of new treatments for hypertension and related cardiovascular disorders. These compounds exhibit potent in vitro Ca2+ antagonistic activity and have shown effectiveness in preclinical models, highlighting their therapeutic potential in managing hypertension and preventing acute cardiovascular events (K. Yamamoto et al., 1988).

Eigenschaften

IUPAC Name

methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-25-17(24)9-22-13-4-2-3-5-15(13)27-18(22)21-16(23)10-26-14-7-6-11(19)8-12(14)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCIZSZXTLANRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.